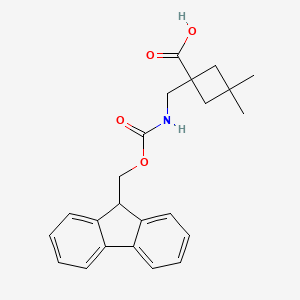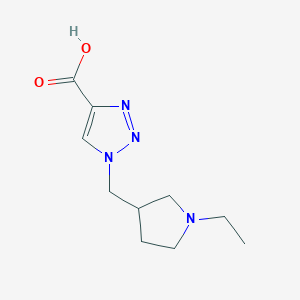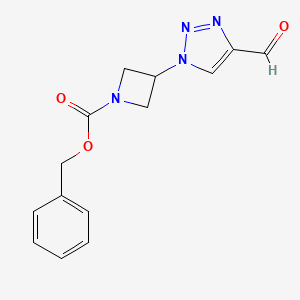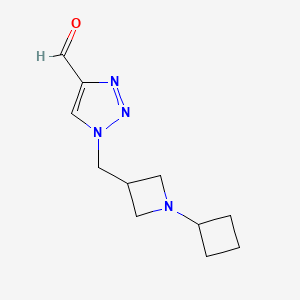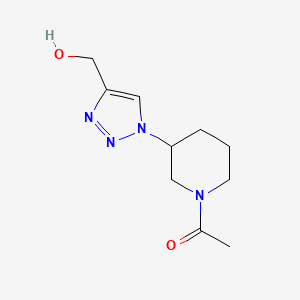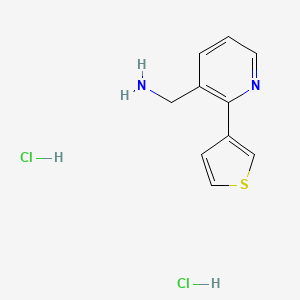
(2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride
Vue d'ensemble
Description
2-(Thiophen-3-yl)pyridin-3-yl)methanamine dihydrochloride, also known as TPPM, is an organic compound that is widely used in scientific research. It is a highly versatile compound with a wide range of applications in various fields, such as chemistry, biochemistry, pharmacology, and medicine. TPPM is a relatively simple molecule, consisting of a thiophene ring attached to a pyridine ring, with a methylamine group attached to the pyridine ring. This compound has been studied extensively and is known to have a wide variety of biochemical and physiological effects, as well as a range of potential applications in laboratory experiments.
Applications De Recherche Scientifique
Carcinogenicity Evaluation
- Thiophene Analogues of Carcinogens : A study synthesized thiophene analogues of known carcinogens (benzidine and 4-aminobiphenyl) to evaluate their potential carcinogenicity. These compounds were assessed using the Salmonella reverse-mutation assay and the cell-transformation assay, suggesting potential carcinogenicity but casting doubt on their capability to elicit tumors in vivo due to their chemical and biological behavior (Ashby et al., 1978).
Drug Metabolism
- Cytochrome P450 Isoforms : Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has revealed the selectivity of various inhibitors, including thiophene derivatives, towards different CYP isoforms. This knowledge is crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals (Khojasteh et al., 2011).
Medicinal Chemistry
- Bioactive Nucleobases and Nucleosides : Thiophene and its derivatives play a significant role in the design of bioactive molecules, including nucleobases, nucleosides, and their analogues. These compounds have been explored for their antiviral, antitumor, and antimycobacterial activities, showcasing the versatility of thiophene as a scaffold in medicinal chemistry (Ostrowski, 2022).
Central Nervous System (CNS) Acting Drugs
- Functional Chemical Groups for CNS Drugs : A literature search identified functional chemical groups, including thiophene, that may serve as lead molecules for the synthesis of compounds with CNS activity. This highlights the potential of thiophene derivatives in developing treatments for CNS disorders (Saganuwan, 2017).
Propriétés
IUPAC Name |
(2-thiophen-3-ylpyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-8-2-1-4-12-10(8)9-3-5-13-7-9;;/h1-5,7H,6,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZIXGVHYLUOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



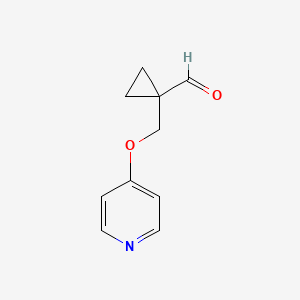
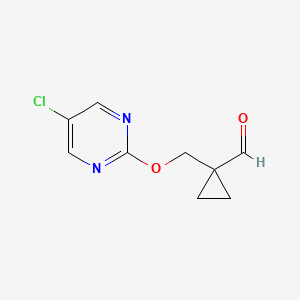
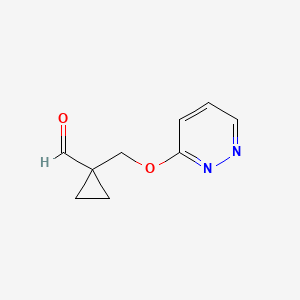
![5-oxohexahydro-1H-pyrrolo[1,2-a]azepine-9a(5H)-carboxylic acid](/img/structure/B1480573.png)
